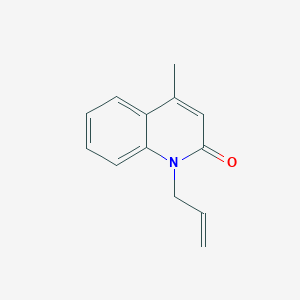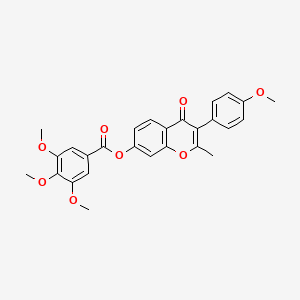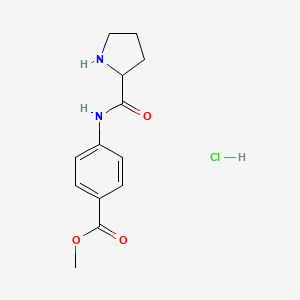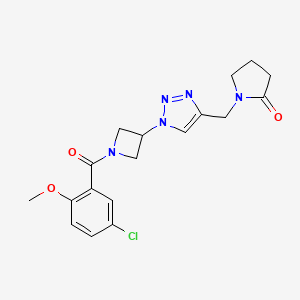
4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds involving trifluoromethoxy groups have been synthesized using various methods . For instance, a series of nitrogen-heterocycles have been transformed to the corresponding trifluoromethyl ethers by reaction of the corresponding N-oxides with trifluoromethyl triflate .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The trifluoromethoxy group is a strong electron-withdrawing group, which could influence the properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethoxy, anilino, methyl, and phthalazinone groups. For example, trifluoromethoxy groups have been involved in reactions with N-oxides to form trifluoromethyl ethers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethoxy group is known to contribute to good metabolic stability, appropriate lipophilicity, and special electrical properties .科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry Heterocyclic compounds, including phthalazinones, play a pivotal role in medicinal chemistry. Their structural diversity allows for a wide spectrum of biological activities. For instance, triazine and its analogs have demonstrated potent pharmacological activities across antibacterial, antifungal, anti-cancer, antiviral, and antimalarial applications. This illustrates the potential of heterocyclic cores, such as phthalazinone, in drug development (Tarawanti Verma et al., 2019)[https://consensus.app/papers/heterocyclic-compounds-bearing-triazine-scaffold-their-verma/8a4a071a6cc359789ae7373c5a3b4534/?utm_source=chatgpt].
Environmental Degradation and Toxicity Studies Research into the environmental degradation and toxicity of phthalates provides a foundation for understanding the environmental impact of similar compounds. Phthalates, for example, have been extensively studied for their biodegradation capabilities and environmental persistence (P. Keyser et al., 1976)[https://consensus.app/papers/biodegradation-phthalates-esters-bacteria-keyser/e1537d8106f351698e7aa9eeb5a69eb2/?utm_source=chatgpt]. These studies can offer insights into the environmental behavior of phthalazinone derivatives.
Benzoxazinoids and Antimicrobial Activity Benzoxazinoids, similar in function to some phthalazinone derivatives, have been explored for their role in plant defense and potential as antimicrobial agents. Although monomeric benzoxazinoids exhibit limited antimicrobial activity, their core structure has served as a scaffold for designing potent antimicrobial compounds, highlighting the relevance of such scaffolds in developing new antimicrobial agents (Wouter J. C. de Bruijn et al., 2018)[https://consensus.app/papers/structure-biosynthesis-benzoxazinoids-plant-defence-bruijn/d16ea24ac1855fcb9a22aa9a54ac55e1/?utm_source=chatgpt].
Anticorrosive Applications Phthalocyanine and naphthalocyanine derivatives, by virtue of their structural similarities to phthalazinone, have found applications as corrosion inhibitors. Their efficacy in preventing corrosion in various metal/electrolyte systems demonstrates the potential industrial applications of heterocyclic compounds, including phthalazinones, in materials science (C. Verma et al., 2021)[https://consensus.app/papers/phthalocyanine-naphthalocyanine-derivatives-corrosion-verma/1a18048f4da352069e750732b256ace1/?utm_source=chatgpt].
Reproductive Toxicity of Phthalates The study of phthalates has revealed their endocrine-disrupting properties and potential reproductive toxicity. This research underscores the importance of assessing the safety and environmental health impact of related compounds, including phthalazinones, to ensure they do not pose similar risks (Sapna Sedha et al., 2021)[https://consensus.app/papers/toxic-phthalate-compounds-state-review-sedha/d508057250c455a5931e8f2da5d11c31/?utm_source=chatgpt].
将来の方向性
The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . Thus, the development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This could potentially lead to the development of new compounds with improved properties, including “4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone”.
特性
IUPAC Name |
4-[[4-(trifluoromethoxy)anilino]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)24-11-7-5-10(6-8-11)20-9-14-12-3-1-2-4-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMXCTWAARIHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2764204.png)

![6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole](/img/structure/B2764206.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2764209.png)

![2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2764211.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2764212.png)

amine](/img/structure/B2764214.png)
![2-ethoxy-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide](/img/structure/B2764215.png)


![2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2764223.png)

